molecular formula C8H15NO3 B1438832 Methyl 2-[(oxan-4-yl)amino]acetate CAS No. 1156837-33-0

Methyl 2-[(oxan-4-yl)amino]acetate

Cat. No.: B1438832
CAS No.: 1156837-33-0
M. Wt: 173.21 g/mol
InChI Key: ZEMDIXJWXLCFSQ-UHFFFAOYSA-N
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Description

Overview of the Chemical Entity and its Structural Significance

Methyl 2-[(oxan-4-yl)amino]acetate is an organic compound characterized by the molecular formula C8H15NO3. uni.lusigmaaldrich.com Its structure is a composite of a methyl acetate (B1210297) group linked via a secondary amine to a saturated six-membered heterocycle, oxane (also known as tetrahydropyran). sigmaaldrich.comresearchgate.net

The key structural features of this molecule are:

Oxane Ring: A six-membered ring containing five carbon atoms and one oxygen atom. mdpi.com This saturated heterocyclic moiety is notable for its conformational flexibility, typically adopting a chair conformation to minimize steric strain. mdpi.com The presence of the oxygen atom within the ring introduces polarity and the potential for hydrogen bonding. mdpi.com

Amino Ester Moiety: The NH-CH2-COOCH3 fragment is a derivative of the simplest amino acid, glycine (B1666218), where the carboxylic acid is esterified with a methyl group. Amino acid esters are crucial building blocks in peptide synthesis and medicinal chemistry. rsc.org

Secondary Amine Linkage: The nitrogen atom connects the oxane ring and the methyl acetate group, providing a point of basicity and a potential site for further chemical modification.

The combination of the conformationally defined oxane ring and the versatile amino ester functionality makes this compound a molecule of significant interest for creating more complex, three-dimensional structures. mdpi.comacs.org

Physicochemical Properties of this compound and its Hydrochloride Salt:

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Formula C8H15NO3C8H16ClNO3
Molecular Weight 173.21 g/mol 209.67 g/mol sigmaaldrich.com
Appearance Not specifiedPowder sigmaaldrich.com
IUPAC Name methyl 2-(oxan-4-ylamino)acetatemethyl 2-(oxan-4-ylamino)acetate;hydrochloride sigmaaldrich.com

Rationale for Academic Investigation of its Chemical Behavior

The academic interest in this compound stems from the valuable properties imparted by its constituent parts. The oxane scaffold is a common motif in many natural products and biologically active molecules. Its inclusion in a molecule can influence properties such as solubility, metabolic stability, and receptor binding. researchgate.netnih.gov

Amino acid esters are fundamental building blocks in the synthesis of peptides and peptidomimetics. rsc.org The ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amine functionality.

The investigation of this compound and similar structures is driven by several key research goals:

Exploration of Novel Chemical Space: Synthesizing and characterizing molecules with unique combinations of structural motifs is a fundamental aspect of chemical research, aiming to discover new properties and applications.

Development of Synthetic Methodologies: The synthesis of such compounds can lead to the development of new or improved synthetic routes for accessing complex molecular architectures. nih.govacs.org

Scaffold for Medicinal Chemistry: The combination of the oxane ring and the amino acid fragment makes it an attractive scaffold for the design of new therapeutic agents. The oxane can provide a rigid framework to orient functional groups for optimal interaction with biological targets, while the amino ester allows for the straightforward introduction of diversity. researchgate.netnih.gov

Conformational Studies: The saturated nature of the oxane ring allows for detailed studies of its conformational preferences and how they are influenced by the substituent at the 4-position. This information is crucial for understanding the three-dimensional structure of molecules and their interactions.

Historical Context of Related Chemical Scaffolds in Synthetic and Mechanistic Research

The study of both oxane derivatives and amino acid esters has a rich history in organic chemistry.

The oxane ring, or tetrahydropyran (B127337), is a fundamental heterocyclic system. Its derivatives are widespread in nature, most notably in the structure of pyranose sugars. mdpi.com The development of methods for the synthesis of substituted tetrahydropyrans has been a long-standing area of research, with reactions like the Prins cyclization being key methodologies. mdpi.com In modern synthetic chemistry, the tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under many reaction conditions and its ease of removal under acidic conditions. mdpi.com

Amino acid esters have been central to the development of peptide chemistry since the early 20th century. rsc.org The protection of the carboxylic acid as an ester is a critical step in the stepwise formation of peptide bonds. rsc.org Various methods for the esterification of amino acids have been developed over the years, reflecting the importance of these compounds as synthetic intermediates. rsc.org Beyond peptide synthesis, amino acid esters are valuable chiral building blocks and are used in the synthesis of a wide array of nitrogen-containing compounds.

The convergence of these two areas of research, through the synthesis and study of compounds like this compound, represents a logical progression in the quest for novel molecules with tailored properties. The combination of a conformationally defined saturated heterocycle with a versatile amino acid-derived fragment provides a powerful platform for the exploration of new chemical and biological functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(oxan-4-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-8(10)6-9-7-2-4-12-5-3-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDIXJWXLCFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 2-[(oxan-4-yl)amino]acetate

The most common and well-documented approach to synthesizing this compound is a multi-step sequence starting from commercially available precursors. This method allows for the controlled construction of the molecule, ensuring high purity of the final product.

Multi-step Synthesis from Precursor Molecules

The synthesis is logically divided into the formation of the constituent parts of the target molecule: the tetrahydropyran (B127337) ring, the amino group, and the methyl acetate (B1210297) moiety.

The tetrahydropyran (THP) ring is a central feature of the target molecule. A common precursor for this ring system is tetrahydro-4H-pyran-4-one . The synthesis of this ketone can be achieved through various methods, one of which involves the cyclization of 1,5-dichloropentan-3-one. A method described in a Chinese patent involves reacting 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to produce 1,5-dichloropentanone. acs.org This intermediate is then cyclized by heating under reflux with water, phosphoric acid, and sodium dihydrogen phosphate (B84403) to yield tetrahydro-4H-pyran-4-one. acs.org

Table 1: Synthesis of Tetrahydro-4H-pyran-4-one
StepReactantsReagents/ConditionsProduct
13-Chloropropionyl chloride, EthyleneAluminum trichloride, Dichloromethane, <10 °C1,5-Dichloropentanone
21,5-DichloropentanoneWater, Phosphoric acid, Sodium dihydrogen phosphate, RefluxTetrahydro-4H-pyran-4-one

Recent advances in organic synthesis have also highlighted various other methods for constructing the tetrahydropyran ring, such as the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.orgrsc.org While not directly employed in the most straightforward synthesis of tetrahydro-4H-pyran-4-one, these methods offer alternative routes to functionalized tetrahydropyran derivatives. organic-chemistry.orgrsc.org

With the tetrahydropyran-4-one precursor in hand, the next crucial step is the introduction of the amino group at the 4-position. A highly effective and widely used method for this transformation is reductive amination . This reaction involves the condensation of the ketone with an amine, in this case, the methyl ester of glycine (B1666218), to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A common and mild reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) . acs.orgresearchgate.net This reagent is particularly advantageous as it is selective for the reduction of iminiums over ketones and can be used in a one-pot procedure. acs.org The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of acetic acid to catalyze the imine formation. researchgate.net An alternative to using glycine methyl ester directly is to start with glycine and then esterify the resulting amino acid. nih.gov

A study on the reductive amination of 4-oxoproline derivatives with glycine esters using sodium cyanoborohydride also provides a relevant model for this reaction, demonstrating the feasibility of coupling a cyclic ketone with a glycine ester. nih.gov

Table 2: Reductive Amination of Tetrahydro-4H-pyran-4-one
Reactant 1Reactant 2Reducing AgentSolventCatalyst (optional)Product
Tetrahydro-4H-pyran-4-oneGlycine methyl ester hydrochlorideSodium triacetoxyborohydride1,2-Dichloroethane (DCE)Acetic AcidThis compound

If the reductive amination is performed with glycine itself, the resulting 2-[(oxan-4-yl)amino]acetic acid must be esterified to yield the final product. The Fischer esterification is a classic and effective method for this transformation. rsc.orgorganic-chemistry.org This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). rsc.orgresearchgate.net The reaction is driven to completion by using a large excess of the alcohol and/or by removing the water that is formed as a byproduct. researchgate.net

A more modern and often milder method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. organic-chemistry.org This system is efficient for the preparation of amino acid methyl ester hydrochlorides at room temperature, offering advantages such as mild reaction conditions and simple workup procedures. organic-chemistry.org

Table 3: Esterification of 2-[(oxan-4-yl)amino]acetic acid
ReactantReagent 1Reagent 2Product
2-[(oxan-4-yl)amino]acetic acidMethanolSulfuric Acid (catalyst)This compound
2-[(oxan-4-yl)amino]acetic acidMethanolTrimethylchlorosilaneThis compound hydrochloride

For purification, handling, and formulation purposes, this compound is often converted into a salt.

The hydrochloride salt is commonly prepared by treating a solution of the free base in a suitable organic solvent, such as ethyl acetate or diethyl ether, with a solution of hydrogen chloride (HCl) in an organic solvent or by bubbling HCl gas through the solution. rsc.org The hydrochloride salt typically precipitates out of the solution and can be collected by filtration. rsc.org

The oxalate (B1200264) salt can be prepared by reacting the free base with oxalic acid in a suitable solvent. A patent for a different amino ester describes the formation of an oxalate salt by treating the ester with oxalic acid. While the specific conditions for this compound are not detailed, this general procedure is applicable.

Novel and Optimized Synthetic Approaches

Research into more efficient synthetic routes is ongoing. One area of potential optimization is the development of a one-pot synthesis that combines several steps, thereby reducing reaction time, solvent usage, and purification efforts. For instance, a one-pot reductive amination of a ketone with an amino acid followed by in-situ esterification could streamline the process. While no specific one-pot synthesis for this compound has been reported, general one-pot methods for the synthesis of N-substituted glycine esters from ketones have been explored and could be adapted for this purpose. nih.gov

Furthermore, the use of biocatalysis, such as employing enzymes for the amination or esterification steps, presents a green and potentially highly selective alternative to traditional chemical methods. Chemo-enzymatic syntheses have been successfully applied to the preparation of other N-substituted glycine derivatives and could be a promising avenue for future optimization. nih.gov

Catalytic Methods in Related Ester Syntheses

The creation of α-amino esters can be achieved through various catalytic strategies, which offer advantages in efficiency, selectivity, and sustainability over traditional stoichiometric methods. nih.gov

Biocatalysis : Enzymes are increasingly used for the synthesis of α-amino esters. Protoglobin nitrene transferases, for instance, can catalyze the enantioselective intermolecular amination of C-H bonds in carboxylic acid esters. nih.govnih.gov This biocatalytic approach allows for the direct synthesis of unprotected chiral α-amino esters under ambient conditions. nih.gov Imine reductases (IREDs) obtained from metagenomic sources have also been successfully employed for the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion rates and excellent enantioselectivity. nih.gov

Metal-Based Catalysis : Transition metal catalysts are pivotal in many ester synthesis reactions. Ruthenium complexes, for example, facilitate the direct N-alkylation of α-amino acid esters with alcohols, a process that is highly atom-economic and produces water as the only byproduct. d-nb.info Copper(I)/2,2'-bipyridyl complexes can catalyze the amination of silyl (B83357) ketene (B1206846) acetals with N-chloroamines to yield α-amino esters. organic-chemistry.org Furthermore, iron-catalyzed direct α-amination of carboxylic acids provides a single-step route to N-Boc-protected α-amino acids using a non-toxic and earth-abundant metal. researchgate.net

Table 1: Overview of Catalytic Methods in α-Amino Ester Synthesis
Catalyst TypeCatalyst ExampleReaction TypeKey AdvantagesSource
BiocatalystProtoglobin Nitrene TransferaseC-H AminationEnantioselective, ambient conditions nih.govnih.gov
BiocatalystImine Reductase (IRED)Reductive AminationHigh conversion and enantioselectivity nih.gov
Metal CatalystRuthenium ComplexN-Alkylation with AlcoholsAtom-economic, base-free d-nb.info
Metal CatalystCopper(I)/2,2'-bipyridylAmination of Silyl Ketene AcetalsGood yields for α-amino esters organic-chemistry.org
Metal CatalystIron-BIP ComplexDirect α-AminationStep-efficient, uses earth-abundant metal researchgate.net
Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of esters and their derivatives.

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the ruthenium-catalyzed N-alkylation of amino esters with alcohols, are inherently more atom-economical than classical methods like using alkyl halides, which generate stoichiometric amounts of salt waste. d-nb.info

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Catalysts like acids (e.g., Amberlyst-46), enzymes, or metal complexes reduce the energy requirements and waste generated during esterification and amination reactions. d-nb.infoaiche.orgmdpi.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The use of highly specific enzymes in biocatalysis can often eliminate the need for protecting groups, as seen in the synthesis of semi-synthetic antibiotics. acs.org Direct catalytic methods, like the one-pot reductive amination, also align with this principle by simplifying synthetic sequences. nih.govorganic-chemistry.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

Elucidation of Amination Reaction Mechanisms

The formation of the N-substituted amine in the target molecule likely proceeds via reductive amination. This is a widely used method for forming amines from a carbonyl compound and an amine. organicchemistrytutor.com

The mechanism involves two main steps:

Imine/Iminium Ion Formation : The amine (in this case, 4-aminotetrahydropyran) performs a nucleophilic attack on the carbonyl group of a precursor like methyl glyoxylate. This forms a hemiaminal intermediate. wikipedia.org Under weakly acidic conditions (pH ~5), the hemiaminal loses a molecule of water to form an imine (or a protonated iminium ion). organicchemistrytutor.comwikipedia.org

Reduction : The intermediate imine is then reduced to the final amine. masterorganicchemistry.com This reduction can be performed in the same pot ("direct reductive amination") using a reducing agent that is selective for the imine over the starting carbonyl. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com

Kinetic Studies of Esterification Reactions

The ester functional group is typically formed via Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. chembam.com Kinetic studies provide insight into reaction rates and influencing factors.

Reaction Order and Rate-Determining Step : Kinetic analyses of acid-catalyzed esterification often show that the reaction can have complex dependencies on reactant concentrations. For the esterification of butanol and butyric acid, fractional orders of about 0.7 were found for both reactants. aiche.org In some systems, the protonation of the carboxylic acid by the catalyst has been identified as the rate-determining step. mdpi.com

Effect of Catalysts and Conditions : The choice of catalyst and solvent significantly impacts reaction kinetics. Solid acid catalysts like Amberlite IR120 have been shown to yield the same activation energy and mechanism as homogeneous sulfuric acid, though an induction period may be observed due to catalyst swelling. mdpi.com The reaction rate is also influenced by steric hindrance; for example, methanol reacts faster than more sterically hindered alcohols like isopropanol. ucr.ac.cr The continuous removal of water, a byproduct, can drive the equilibrium towards the product, increasing the conversion rate, a principle utilized in reactive distillation. ucr.ac.cr

Table 2: Factors Influencing Esterification Kinetics
FactorObservationExample SystemSource
Reactant StructureSteric hindrance of the alcohol decreases the reaction rate.Methanol reacts faster than isopropanol. ucr.ac.cr
Catalyst TypeSolid acids can show similar activation energy to homogeneous acids.Amberlite IR120 vs. H₂SO₄ mdpi.com
SolventSolvent can affect the reaction order.THF vs. Toluene aiche.org
Water RemovalContinuous removal of water increases final conversion.Reactive distillation of palm fatty acids. ucr.ac.cr

Reaction Pathway Analysis of Ring Formation

The oxane (tetrahydropyran, THP) ring is a common motif in biologically active molecules. researchgate.netnih.gov Its synthesis can be achieved through several strategic cyclization reactions.

Prins Cyclization : This is a powerful method for forming functionalized THP rings from the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. ntu.edu.sgbohrium.com

Intramolecular Epoxide Ring Opening : The THP ring can be formed via the regioselective 6-endo-tet cyclization of a 4,5-epoxy alcohol. nih.govrsc.org While 5-exo cyclization to form a tetrahydrofuran ring is often kinetically favored, reaction conditions and substrate features can be manipulated to favor the 6-endo pathway. nih.gov For instance, the presence of an adjacent π-system can stabilize the 6-endo transition state. rsc.org Metal catalysts, such as rhodium complexes, can also promote this cyclization under mild conditions, often with higher yields than traditional acid catalysis. nih.gov

Intramolecular Michael Addition : An intramolecular oxa-Michael addition within a linear polyketide precursor is another biosynthetic and synthetic route to form THP rings. rsc.org

Hetero-Diels-Alder Cycloaddition : This cycloaddition reaction is a common strategy for constructing functionalized tetrahydropyran rings. bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the types and number of hydrogen atoms in a molecule, as well as their neighboring atoms. The predicted ¹H NMR spectrum of Methyl 2-[(oxan-4-yl)amino]acetate would exhibit distinct signals corresponding to the protons of the oxane ring, the glycine (B1666218) backbone, and the methyl ester group.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃ (ester)~3.7Singlet3H
-CH₂- (glycine)~3.4Singlet2H
-NH-Broad singlet1H
-CH- (oxane, position 4)~2.8Multiplet1H
-CH₂- (oxane, axial, positions 3, 5)~1.5Multiplet2H
-CH₂- (oxane, equatorial, positions 3, 5)~2.0Multiplet2H
-CH₂- (oxane, axial, positions 2, 6)~3.4Multiplet2H
-CH₂- (oxane, equatorial, positions 2, 6)~4.0Multiplet2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~172
-OCH₃ (ester)~52
-CH₂- (glycine)~50
-CH- (oxane, position 4)~55
-CH₂- (oxane, positions 3, 5)~33
-CH₂- (oxane, positions 2, 6)~67

The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 172 ppm. The carbons of the oxane ring would appear in the range of 30-70 ppm, with the carbons adjacent to the oxygen atom (positions 2 and 6) being the most downfield in this group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. google.com For this compound, COSY would show correlations between the protons on the oxane ring, helping to trace the connectivity within the ring system. google.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. google.com This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~3.7 ppm in the ¹H NMR would correlate with the carbon signal at ~52 ppm in the ¹³C NMR, confirming the assignment of the methyl ester group. google.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. google.com This is crucial for connecting different parts of the molecule. For instance, correlations would be expected between the glycine methylene (B1212753) protons and the carbonyl carbon of the ester, as well as the C4 carbon of the oxane ring. google.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other in the three-dimensional structure, regardless of whether they are directly bonded. This technique would be valuable in determining the stereochemistry and preferred conformation of the oxane ring and its substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Predicted FT-IR Data for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=O Stretch (ester)1735 - 1750Strong
C-O Stretch (ester)1000 - 1300Strong
C-N Stretch1020 - 1250Medium

The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine. A strong, sharp absorption band around 1735-1750 cm⁻¹ is a clear indicator of the carbonyl group of the ester. The C-H stretching vibrations of the aliphatic protons on the oxane ring and the glycine backbone would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-H and C-C bond vibrations of the oxane ring would be expected to produce strong signals. The symmetric stretching of the C-O-C linkage within the oxane ring would also be Raman active. The C=O stretching vibration of the ester group would also be observable, although it is typically weaker in Raman than in IR spectra. The combination of both FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a chemical formula of C8H15NO3, the theoretical exact mass can be calculated. This high-precision data is crucial for unequivocally identifying the compound and distinguishing it from isomers.

Table 1: Predicted HRMS Data for this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₈H₁₆NO₃⁺174.1125
[M+Na]⁺C₈H₁₅NNaO₃⁺196.0944
[M+K]⁺C₈H₁₅KNO₃⁺212.0683

This table presents the calculated exact masses for the protonated molecule and its common sodium and potassium adducts.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, the most likely fragmentation pathway involves α-cleavage, which is characteristic of aliphatic amines. libretexts.org This process involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.

The primary fragmentation is expected to occur at the C-C bond between the oxane ring and the nitrogen-substituted side chain, as well as cleavage adjacent to the ester functional group. The fragmentation of the oxane ring itself is also a plausible pathway.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment IonProposed Fragment StructureFragment m/z
174.11[C₄H₈NO₂]⁺[CH₂=NH-CH₂-COOCH₃]⁺102.05
174.11[C₅H₉O]⁺[Oxan-4-yl]⁺85.06
174.11[C₂H₄NO₂]⁺[CH₂-COOCH₃]⁺74.02

This table outlines the expected major fragment ions resulting from the collision-induced dissociation of the protonated parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of absorption are characteristic of the types of electronic transitions available within the molecule.

For this compound, the structure lacks significant chromophores such as aromatic rings or conjugated double bonds. The primary electronic transitions available are the n → σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. rsc.org These transitions typically occur at high energies, corresponding to short wavelengths in the vacuum ultraviolet region (below 200 nm), and are often weak. ibm.com Therefore, it is anticipated that this compound will exhibit minimal to no absorbance in the standard UV-Vis range of 200-800 nm.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε)Electronic Transition
Ethanol< 200Lown → σ
Hexane< 200Lown → σ

This table indicates the expected region of maximum absorbance (λmax) and the nature of the electronic transition for the title compound.

In-Depth Analysis of this compound Unfeasible Due to Lack of Scientific Research

A comprehensive article detailing the theoretical and computational chemistry of this compound, as per the specified outline, cannot be generated at this time. Extensive searches for dedicated scientific literature on this compound have revealed a significant gap in publicly available research.

To provide a scientifically accurate and authoritative article on the quantum chemical calculations, molecular modeling, and simulations of this compound, specific studies are required. These would include Density Functional Theory (DFT) investigations into its molecular geometry and electronic structure, calculations of its vibrational frequencies for spectroscopic predictions, and Frontier Molecular Orbital (HOMO-LUMO) analysis. Furthermore, detailed conformational analyses, energy landscapes, and molecular dynamics simulations are necessary to understand its dynamic behavior.

While research into related classes of compounds, such as piperidine (B6355638) and piperazine (B1678402) derivatives, is available and employs these computational methodologies, it is scientifically unsound to extrapolate such findings to this compound. The unique structural arrangement of the oxane ring, the amino linker, and the methyl acetate (B1210297) group in the target compound will give rise to distinct electronic and conformational properties that cannot be inferred from analogous molecules.

The creation of detailed data tables and the presentation of in-depth research findings, as requested, are contingent on the existence of peer-reviewed studies that have specifically investigated this compound. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authority.

Therefore, until dedicated research on the theoretical and computational aspects of this compound is published, the generation of the requested article is not possible.

Theoretical and Computational Chemistry Investigations

Computational Approaches in Structure-Activity Relationship (SAR)

Computational methodologies are instrumental in elucidating the structure-activity relationships of novel chemical entities. These techniques, including molecular docking and pharmacophore modeling, provide insights into how a molecule might interact with a biological target, thereby guiding the design of more potent and selective compounds.

Pharmacophore Modeling for Ligand Design (in vitro context)

Pharmacophore modeling is another cornerstone of computer-aided drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govyoutube.com These models serve as 3D queries to search for new molecules with similar properties and potential biological activity in large chemical databases. nih.govfrontiersin.org The development of a pharmacophore model typically relies on the structural information of a set of known active ligands or the structure of the ligand-binding site of a target protein. biorxiv.org

There is no evidence in the public domain of any pharmacophore models being developed or utilized for the design of ligands based on the "Methyl 2-[(oxan-4-yl)amino]acetate" scaffold. The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups among active molecules. youtube.com Without a set of biologically active compounds related to "this compound" or a defined biological target with which it interacts, the generation of a meaningful pharmacophore model is not feasible.

Chemical Reactivity and Advanced Derivatization Studies

Reactions Involving the Secondary Amine Group

The lone pair of electrons on the nitrogen atom of the secondary amine group in Methyl 2-[(oxan-4-yl)amino]acetate makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents, significantly modifying the compound's chemical and physical properties.

Alkylation and Acylation Reactions

The secondary amine of this compound can undergo N-alkylation with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism. The reactivity of the alkyl halide (R-X) generally follows the order R-I > R-Br > R-Cl. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. However, over-alkylation to form a quaternary ammonium (B1175870) salt can be a competing reaction. The choice of solvent and reaction conditions is crucial to control the selectivity of mono-alkylation. d-nb.info

Acylation of the secondary amine introduces an acyl group (R-C=O) and is a common method for the synthesis of amides. This can be achieved using acyl chlorides or acid anhydrides. The reaction with an acyl chloride is typically rapid and exothermic, often requiring cooling and the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the generated hydrochloric acid. youtube.com These reactions are fundamental in peptide synthesis and the creation of various amide derivatives.

Reagent TypeGeneral ReactionTypical ConditionsProduct Class
Alkyl Halide (R-X)N-AlkylationBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), HeatN-Alkyl-N-(oxan-4-yl)glycine methyl ester
Acyl Chloride (RCOCl)N-AcylationBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF), 0°C to RTN-Acyl-N-(oxan-4-yl)glycine methyl ester
Acid Anhydride ((RCO)₂O)N-AcylationBase (e.g., Pyridine), HeatN-Acyl-N-(oxan-4-yl)glycine methyl ester

Formation of Amides and Sulfonamides

The secondary amine of this compound can react with carboxylic acids to form amides, though this direct reaction usually requires high temperatures or activating agents to facilitate the removal of water. More commonly, amides are formed from more reactive carboxylic acid derivatives like acyl chlorides or through the use of coupling reagents.

The formation of sulfonamides is achieved by reacting the secondary amine with a sulfonyl chloride (R-SO₂-Cl) in the presence of a base. This reaction is a reliable method for introducing a sulfonyl group, leading to the synthesis of N-sulfonylated derivatives. The resulting sulfonamides are important scaffolds in medicinal chemistry. The synthesis of sulfonamides through the coupling of amines and dansyl chloride has been shown to be an efficient method. orgsyn.org

ReagentProductTypical Reaction Conditions
Sulfonyl Chloride (e.g., Dansyl Chloride)N-Sulfonyl-N-(oxan-4-yl)glycine methyl esterBase (e.g., pyridine), solvent (e.g., DCM)

Oxidation Pathways of the Amine Moiety

The secondary amine in this compound can be oxidized, although the specific products will depend on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of a stable nitroxide radical. More vigorous oxidation can lead to the cleavage of the C-N bond or the formation of other oxidized species. For instance, the oxidation of N-substituted glycine (B1666218) derivatives can lead to the formation of isatins through an auto-oxidation/intramolecular annulation tandem reaction. d-nb.info The oxidation of amino acids and their derivatives is an area of active research, with various catalytic systems being developed for selective transformations. nih.govlpnu.ua

Reactions at the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, providing another avenue for derivatization.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-[(oxan-4-yl)amino]acetic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is effectively irreversible as the carboxylate salt formed is deprotonated under the basic conditions. The kinetics of base-catalyzed hydrolysis of amino acid esters are well-studied and are generally second-order. researchgate.netchemrxiv.org

Acid-Catalyzed Hydrolysis: This is a reversible process that is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium can be driven towards the products by removing the alcohol (methanol) as it is formed. nii.ac.jp

ConditionReagentsProduct
BasicNaOH(aq) or KOH(aq), Heat2-[(oxan-4-yl)amino]acetic acid salt
AcidicH₂O, H₂SO₄ or HCl (catalyst), Heat2-[(oxan-4-yl)amino]acetic acid

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, 2-[(oxan-4-yl)amino]acetate of R', and methanol (B129727). This reaction can be catalyzed by either an acid or a base. nih.gov

Acid-Catalyzed Transesterification: The reaction is driven to completion by using a large excess of the new alcohol.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for transesterification with ethanol), is used. This method is generally faster than the acid-catalyzed process at the same temperature.

CatalystReagentProduct
Acid (e.g., H₂SO₄)R'-OH (in excess)2-[(oxan-4-yl)amino]acetate of R'
Base (e.g., NaOR')R'-OH2-[(oxan-4-yl)amino]acetate of R'

Transformations of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (oxane) ring is a common motif in many biologically active natural products, and its functionalization is a key area of synthetic organic chemistry. syr.eduyork.ac.uk While the oxane ring in "this compound" is relatively stable, its modification can lead to a diverse range of derivatives with potentially altered physicochemical and biological properties.

The functionalization of a saturated heterocyclic ring like tetrahydropyran typically involves strategies such as C-H activation, ring-opening followed by recrystallization, or the use of pre-functionalized starting materials in the synthesis. organic-chemistry.orgrsc.org Metal-catalyzed reactions have emerged as powerful tools for introducing substituents onto tetrahydropyran rings. syr.edu For instance, cobalt- and iron-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds on tetrahydropyran skeletons. syr.edu

Radical reactions also offer a pathway to functionalize the oxane ring. For example, a nitrite-catalyzed ring contraction of substituted tetrahydropyrans can lead to 2-acyltetrahydrofurans, demonstrating a significant transformation of the ring system. organic-chemistry.org Furthermore, photochemical methods can be employed for ring expansion reactions, potentially converting oxetane (B1205548) precursors into functionalized tetrahydrofurans. rsc.org

While direct functionalization of the unsubstituted oxane ring in "this compound" would be challenging, the existing literature on tetrahydropyran synthesis provides a roadmap for creating analogs with substituents on the ring. organic-chemistry.orgthieme-connect.com These methods often involve the cyclization of functionalized precursors. organic-chemistry.org For example, a Prins-type cyclization of homoallylic alcohols with aldehydes can yield tetrahydropyran-4-ol derivatives, which could then be converted to analogs of the target compound. organic-chemistry.org

The table below outlines some general strategies that could be conceptually applied to generate derivatives of "this compound" with a functionalized oxane ring.

Table 3: Conceptual Strategies for Functionalization of the Oxane Ring

StrategyGeneral ReactionPotential OutcomeReference
Metal-Catalyzed Cross-CouplingReaction of a halogenated tetrahydropyran precursor with a Grignard reagent in the presence of a cobalt or iron catalyst.Introduction of alkyl or aryl substituents on the tetrahydropyran ring. syr.edu
Radical-Mediated ReactionsUse of radical initiators to generate a radical on the tetrahydropyran ring, followed by trapping with a suitable reagent.Introduction of various functional groups at different positions on the ring. youtube.com
Synthesis from Functionalized PrecursorsPrins cyclization of a substituted homoallylic alcohol with an aldehyde.Formation of a substituted tetrahydropyran ring that can be further elaborated. organic-chemistry.org

In Vitro Biological Target Identification and Mechanistic Research

Exploration of Protein Binding Interactions (in vitro)

There is no available information on the in vitro protein binding profile of Methyl 2-[(oxan-4-yl)amino]acetate.

Enzyme Inhibition Studies (in vitro)

No studies have been published detailing the inhibitory activity of this compound against any enzyme class.

Information regarding the effect of this compound on kinases such as p38 MAPK, ERK, MEK, and HDAC11 is not available in the public domain.

There are no published in vitro studies evaluating the potential of this compound to inhibit the Dipeptidyl Peptidase-4 (DPP-4) enzyme.

No data is available on the in vitro inhibitory effects of this compound on Acetyl-CoA Carboxylase (ACC).

Receptor Binding Assays (in vitro)

No in vitro receptor binding assays for this compound have been reported in the scientific literature.

Mechanistic Studies on Cellular Pathways (in vitro cellular models)

There is a lack of published research on the effects of this compound on any cellular pathways in in vitro models.

Investigation of Cellular Pathway Modulation (e.g., RAS/MAPK pathway) (in vitro)

Currently, there is no publicly available scientific literature or data detailing the investigation of cellular pathway modulation, including the RAS/MAPK pathway, by this compound in in vitro settings.

Apoptosis-Inducing Effects in Cell Lines (in vitro)

There is no available research or data on the apoptosis-inducing effects of this compound in any cell lines.

Structure-Activity Relationship (SAR) in In Vitro Biological Contexts

No structure-activity relationship (SAR) studies for this compound in any in vitro biological context have been reported in the available scientific literature.

Q & A

Q. Answer :

  • X-ray Crystallography : Use SHELXL for refinement to resolve the oxan-4-yl ring’s chair conformation and intermolecular hydrogen bonding. High-resolution data (θ < 25°) and twin refinement may be needed for crystals prone to twinning .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 202.1445) with <2 ppm error .
  • IR Spectroscopy : Identify key bands: ester C=O (~1740 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹) .

How does the oxan-4-yl group influence the compound’s bioactivity in drug discovery contexts?

Answer :
The oxan-4-yl (tetrahydropyranyl) group enhances:

  • Metabolic Stability : The ring’s chair conformation shields the amine group from oxidative metabolism .
  • Target Binding : Its oxygen atom participates in hydrogen bonding with enzymes (e.g., lactate dehydrogenase or EZH2, as seen in related inhibitors) .
  • Solubility : The ether oxygen improves aqueous solubility compared to purely hydrophobic substituents.
    Validate via SAR studies by synthesizing analogs with cyclohexyl or piperidine replacements and comparing IC₅₀ values .

What computational approaches are recommended to predict thermodynamic properties like formation enthalpy (ΔfH) for this compound?

Q. Answer :

  • G4 Theory : Calculate gas-phase ΔfH(0 K) with <5 kJ/mol error. Use isodesmic reactions to cancel systematic errors .
  • Solvation Models : Apply SMD to estimate aqueous-phase ΔfH. For example, the compound’s ester group may contribute -250 kJ/mol to ΔfH based on methyl acetate analogs .
  • Software : Gaussian 16 or ORCA for calculations; compare with experimental DSC data if available.

How should researchers design experiments to assess the compound’s stability under physiological conditions?

Q. Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, and 24 hours. The ester group is prone to hydrolysis, with half-life <8 hours in aqueous buffers .
  • Oxidative Stability : Expose to liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites using LC-MS. The oxan-4-yl group may reduce oxidation compared to linear ethers .
  • Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) to identify degradation pathways.

What strategies can mitigate challenges in crystallizing this compound for X-ray studies?

Q. Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Seeding : Introduce microcrystals from vapor diffusion trials into bulk solutions.
  • Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 0.5°C/hour to grow larger crystals .
    If twinning occurs, apply SHELXL’s TWIN and BASF commands during refinement .

How can conflicting biological activity data for this compound be systematically analyzed?

Q. Answer :

  • Assay Variability : Replicate assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to exclude cell-type-specific effects.
  • Impurity Profiling : Use LC-HRMS to detect trace byproducts (e.g., hydrolyzed acid derivatives) that may contribute to off-target effects .
  • Dose-Response Curves : Compare Hill slopes; a slope >1 suggests cooperative binding or multiple targets .

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Methyl 2-[(oxan-4-yl)amino]acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.